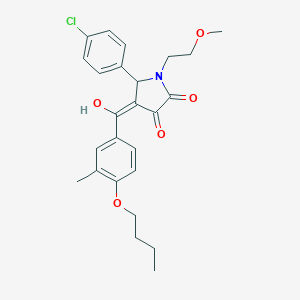
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. BMH-21 belongs to the class of compounds known as pyrroloiminoquinones, which have been shown to possess potent cytotoxic activity against a range of cancer cell lines.
Mécanisme D'action
The precise mechanism of action of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively target cancer cells by exploiting the increased levels of ROS and DNA damage that are characteristic of cancer cells.
Biochemical and Physiological Effects
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of certain enzymes that are involved in cancer progression, such as topoisomerase II and Hsp90.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one as a research tool is its potent cytotoxic activity against cancer cells. This makes it a valuable compound for studying the mechanisms of cancer cell death and identifying potential targets for anticancer therapy. However, one limitation of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively complex synthesis, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are several potential future directions for research on 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more efficient and cost-effective methods for synthesizing 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one and related pyrroloiminoquinones. Another area of interest is the identification of the precise molecular targets of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one and the mechanisms by which it induces cell death. This could lead to the development of more targeted and effective anticancer therapies. Finally, further studies are needed to evaluate the safety and efficacy of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one in animal models and clinical trials.
Méthodes De Synthèse
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is synthesized through a multi-step process that involves the condensation of 3-methyl-4-aminobenzoic acid with 4-chlorobenzaldehyde, followed by cyclization with 2-methoxyethylamine and butyl isocyanate. The resulting compound is then subjected to a series of chemical transformations to yield the final product.
Applications De Recherche Scientifique
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits potent cytotoxic activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also demonstrated that 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit tumor growth and metastasis in animal models of cancer.
Propriétés
Nom du produit |
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C25H28ClNO5 |
Poids moléculaire |
457.9 g/mol |
Nom IUPAC |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28ClNO5/c1-4-5-13-32-20-11-8-18(15-16(20)2)23(28)21-22(17-6-9-19(26)10-7-17)27(12-14-31-3)25(30)24(21)29/h6-11,15,22,28H,4-5,12-14H2,1-3H3/b23-21+ |
Clé InChI |
XOHMCWZCROQOKQ-XTQSDGFTSA-N |
SMILES isomérique |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)/O)C |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)O)C |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-{1-[2-(dimethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266740.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266741.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266743.png)
![(E)-{2-(2,3-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266744.png)
![5-(3,4-diethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266757.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266760.png)




![5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)

![5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266774.png)
